4-amino-N-(2-chlorophenyl)benzamide
CAS No.: 888-79-9
Cat. No.: VC21319551
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888-79-9 |
|---|---|
| Molecular Formula | C13H11ClN2O |
| Molecular Weight | 246.69 g/mol |
| IUPAC Name | 4-amino-N-(2-chlorophenyl)benzamide |
| Standard InChI | InChI=1S/C13H11ClN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17) |
| Standard InChI Key | ZMSXIPRVNDRUAW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)Cl |
Introduction
Chemical Structure and Properties
4-Amino-N-(2-chlorophenyl)benzamide consists of a benzamide scaffold with specific functional group modifications. The molecular formula of this compound is C13H11ClN2O, similar to its structural isomers that appear in current chemical databases.
Physical and Chemical Properties
Based on analysis of similar compounds, the following properties can be estimated for 4-amino-N-(2-chlorophenyl)benzamide:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C13H11ClN2O | Contains 13 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom |
| Molecular Weight | Approximately 246.69 g/mol | Calculated based on atomic weights of constituent elements |
| Physical Appearance | Likely a crystalline solid | Based on similar benzamide derivatives |
| Solubility | Limited water solubility; likely soluble in organic solvents | Characteristic of chlorinated aromatic amides |
| LogP | Estimated 3.5-4.0 | Indicates moderate lipophilicity |
The presence of both an amino group and a chlorine atom in this compound creates interesting electronic and steric effects that influence its reactivity and potential applications. The amino group serves as an electron-donating group, while the chlorine atom acts as an electron-withdrawing group through inductive effects while donating electrons through resonance .
Structural Features
The key structural features of 4-amino-N-(2-chlorophenyl)benzamide include:
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A para-amino substituted benzoyl group
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An amide linkage (CONH) connecting the two aromatic rings
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An ortho-chloro substituted aniline component
These structural elements contribute to the compound's chemical behavior, including hydrogen bonding capabilities, potential for nucleophilic and electrophilic reactions, and specific three-dimensional conformation .
Spectroscopic Characterization
Based on data available for structurally similar compounds, the spectroscopic profile of 4-amino-N-(2-chlorophenyl)benzamide would likely exhibit the following characteristics:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted 1H-NMR spectrum would show:
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Aromatic protons of both rings (approximately 6.5-8.0 ppm)
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Amino group protons as a broad singlet (approximately 5.0-5.5 ppm)
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Amide proton as a singlet (approximately 10.0-10.5 ppm)
The 13C-NMR would display signals corresponding to:
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Carbonyl carbon of the amide group (approximately 165-170 ppm)
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Aromatic carbons (110-150 ppm)
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Carbon atoms connected to the amino and chloro substituents at distinctive chemical shifts
Mass Spectrometry
The mass spectrometric analysis would likely show:
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Molecular ion peak at m/z 246 corresponding to the molecular weight
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Characteristic fragmentation pattern including loss of chlorine and cleavage at the amide bond
Chemical Reactivity
The reactivity of 4-amino-N-(2-chlorophenyl)benzamide is influenced by its functional groups.
Reactions of the Amino Group
The para-amino group can undergo various transformations including:
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Diazotization and subsequent coupling reactions
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Acylation to form amide derivatives
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Alkylation to form secondary or tertiary amines
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Oxidation reactions
Reactions of the Amide Linkage
The amide bond in this compound can participate in:
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Hydrolysis under acidic or basic conditions
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Reduction to form amines
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Dehydration to form nitriles
Reactions Involving the Chlorine Substituent
The chlorine atom can participate in:
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Nucleophilic aromatic substitution reactions
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Metal-catalyzed coupling reactions (e.g., Suzuki coupling)
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Reduction to form the dehalogenated product
Analytical Methods for Identification
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be valuable for the analysis and identification of 4-amino-N-(2-chlorophenyl)benzamide. Suitable conditions might include:
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HPLC using C18 reversed-phase columns
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Mobile phases consisting of acetonitrile/water or methanol/water mixtures
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UV detection at wavelengths around 254-280 nm due to the aromatic chromophores
Infrared Spectroscopy
Key IR absorption bands would likely include:
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N-H stretching of the amino group (3300-3500 cm-1)
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N-H stretching of the amide (3270-3330 cm-1)
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C=O stretching of the amide (1640-1690 cm-1)
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C-Cl stretching (700-800 cm-1)
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Aromatic C=C stretching (1450-1600 cm-1)
Comparison with Structurally Related Compounds
Comparing 4-amino-N-(2-chlorophenyl)benzamide with structurally related compounds provides insights into the influence of substituent position on chemical and potential biological properties.
Comparative Analysis with Isomers
| Compound | Structural Difference | Potential Impact on Properties |
|---|---|---|
| 4-Amino-N-(4-chlorophenyl)benzamide | Chlorine at para position instead of ortho | Different steric environment, altered hydrogen bonding pattern, potentially different receptor interactions |
| 3-Amino-N-(4-chlorophenyl)benzamide | Amino group at meta position; chlorine at para position | Modified electronic distribution, altered reactivity of amino group |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Reversed amide linkage; additional chloro and hydroxy substituents | Enhanced hydrogen bonding capacity, potentially different biological activity profile |
The positioning of substituents significantly affects molecular properties including:
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Electronic distribution and resonance effects
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Hydrogen bonding capabilities
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Steric considerations and molecular conformation
Biological Activity Comparisons
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have demonstrated significant antiviral activity against Human Adenovirus (HAdV). Several derivatives exhibited impressive selectivity indexes (SI > 100) while maintaining potent antiviral activity. Mechanistic studies indicated that these compounds potentially target different stages of the viral life cycle, including DNA replication and later steps of viral development .
By extension, 4-amino-N-(2-chlorophenyl)benzamide might exhibit interesting biological properties worthy of investigation, particularly in antiviral or antimicrobial applications.
Research Applications and Future Directions
Future Research Directions
Key areas for future investigation could include:
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Comprehensive synthesis optimization and detailed characterization
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Biological activity screening against various targets, particularly viral and bacterial pathogens
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Structure-activity relationship studies through systematic modification of substituents
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Crystal structure analysis to determine exact three-dimensional conformation
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Investigation of potential interactions with biological macromolecules through molecular docking and binding studies
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